3-(Benzyloxy)azetidin-Trifluoracetaat

Übersicht

Beschreibung

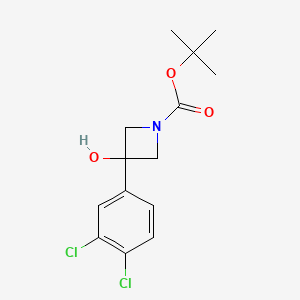

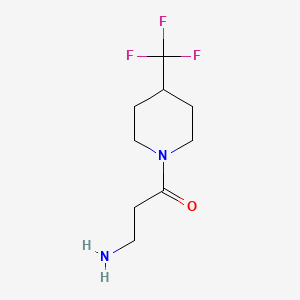

3-(Benzyloxy)azetidine trifluoroacetate is a chemical compound . It is related to azetidines, which are four-membered heterocycles used in organic synthesis and medicinal chemistry . The reactivity of azetidines is driven by a considerable ring strain, while at the same time, the ring is significantly more stable than that of related aziridines .

Synthesis Analysis

Azetidines can be synthesized through various methods. One of the most efficient ways to synthesize functionalized azetidines is the [2 + 2] photocycloaddition reaction between an imine and an alkene component, known as the aza Paternò–Büchi reaction . Another method involves the use of lanthanoid (III) trifluoromethanesulfonate (Ln (OTf) 3) as a catalyst for the regioselective nucleophilic ring opening of epoxides .Molecular Structure Analysis

The molecular structure of 3-(Benzyloxy)azetidine trifluoroacetate can be represented by the IUPAC name methyl 3- ( (benzyloxy)methyl)azetidine-3-carboxylate 2,2,2-trifluoroacetate . Its molecular weight is 349.31 .Chemical Reactions Analysis

Azetidines are known for their unique reactivity that can be triggered under appropriate reaction conditions . They are excellent candidates for ring-opening and expansion reactions . The reactivity of azetidines is driven by a considerable ring strain .Wissenschaftliche Forschungsanwendungen

Synthese von N-Sulfonylazetidinen

Azetidine, wie z. B. „3-(Benzyloxy)azetidin-Trifluoracetaat“, sind wertvoll bei der Synthese von N-Sulfonylazetidinen, die wichtige Zwischenprodukte in der pharmazeutischen Forschung sind. Der Prozess beinhaltet typischerweise die Verwendung von Basen wie K2CO3 und Lösungsmitteln wie MeCN/MeOH, um hohe Ausbeuten zu erzielen .

Zellbiologische Forschung

Die Benzyloxygruppe in „this compound“ kann in der Zellbiologieforschung nützlich sein, um die Dynamik der Zellmembran zu untersuchen oder als Vorläufer für bioaktive Moleküle, die mit zellulären Komponenten interagieren .

Genomik und Proteomik

In der Genomik und Proteomik könnte „this compound“ als Baustein für die Synthese von Sonden oder Agenzien dienen, die bei der DNA/RNA-Sequenzierung oder der Proteinstrukturanalyse helfen können .

Analytische Chemie

Die einzigartige Struktur der Verbindung könnte in der analytischen Chemie genutzt werden, um neue chromatographische Methoden oder Massenspektrometrietechniken zu entwickeln und die Empfindlichkeit der Detektion zu verbessern .

Biopharmazeutische Produktion

„this compound“ könnte in der biopharmazeutischen Produktion als Zwischenprodukt oder Reagenz zur Synthese von therapeutischen Wirkstoffen mit Azetidin-Kernen verwendet werden .

Kontrollierte Umgebungen und Reinraumlösungen

In kontrollierten Umgebungen und Reinräumen könnte diese Verbindung aufgrund der reaktiven Natur der Trifluoracetaatgruppe zur Entwicklung neuer Reinigungsmittel oder Oberflächenbehandlungen eingesetzt werden .

Fortgeschrittene Batterieforschung und -technologie

Die elektrochemischen Eigenschaften der Trifluoracetaatgruppe könnten „this compound“ zu einem Kandidaten für die Forschung an neuartigen Elektrolyten oder anderen Komponenten in fortschrittlichen Batterietechnologien machen .

Zukünftige Richtungen

Wirkmechanismus

Target of Action

Azetidines, a class of compounds to which 3-(benzyloxy)azetidine trifluoroacetate belongs, have been found to target signal transducer and activator of transcription (stat)3 . Stat3 is a transcription factor that plays a crucial role in many cellular processes such as cell growth and apoptosis .

Mode of Action

Azetidines are known for their unique reactivity driven by a considerable ring strain . This reactivity can be triggered under appropriate reaction conditions, leading to various interactions with their targets .

Biochemical Pathways

Azetidines have been used in the synthesis of bioactive molecules and natural products, suggesting they may interact with multiple biochemical pathways .

Result of Action

Azetidines have been used in the synthesis of various bioactive molecules, suggesting they may have diverse molecular and cellular effects .

Biochemische Analyse

Biochemical Properties

3-(Benzyloxy)azetidine trifluoroacetate plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. The compound’s unique structure allows it to participate in nucleophilic substitution reactions, particularly at the benzylic position . This reactivity is driven by the resonance stabilization provided by the benzyl group, which facilitates interactions with enzymes such as cytochrome P450 and other oxidases. These interactions often result in the formation of reactive intermediates that can further participate in various biochemical pathways.

Cellular Effects

The effects of 3-(Benzyloxy)azetidine trifluoroacetate on cellular processes are multifaceted. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with cytochrome P450 enzymes can lead to the modulation of oxidative stress responses and the activation of specific signaling cascades . Additionally, the compound’s ability to form reactive intermediates can result in alterations in gene expression, potentially affecting cellular proliferation and apoptosis.

Molecular Mechanism

At the molecular level, 3-(Benzyloxy)azetidine trifluoroacetate exerts its effects through a combination of binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s benzyloxy group allows it to bind to the active sites of enzymes, where it can either inhibit or activate their catalytic functions . This binding often involves the formation of covalent bonds or non-covalent interactions, such as hydrogen bonding and van der Waals forces. These interactions can lead to conformational changes in the enzyme, altering its activity and downstream effects on cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-(Benzyloxy)azetidine trifluoroacetate can change over time due to its stability and degradation properties. The compound is relatively stable under standard storage conditions, but it can undergo hydrolysis and other degradation reactions when exposed to aqueous environments . These degradation products can have different biochemical activities, potentially leading to long-term effects on cellular function. In vitro and in vivo studies have shown that prolonged exposure to the compound can result in cumulative effects on cellular metabolism and gene expression.

Dosage Effects in Animal Models

The effects of 3-(Benzyloxy)azetidine trifluoroacetate vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and primarily modulate specific biochemical pathways . At higher doses, it can induce toxic effects, including oxidative stress, DNA damage, and apoptosis. These adverse effects are often dose-dependent and can be influenced by factors such as the duration of exposure and the metabolic capacity of the organism.

Metabolic Pathways

3-(Benzyloxy)azetidine trifluoroacetate is involved in several metabolic pathways, primarily through its interactions with enzymes such as cytochrome P450 . These interactions can lead to the formation of various metabolites, which can further participate in biochemical reactions. The compound’s metabolism often involves oxidation, reduction, and hydrolysis reactions, which can affect metabolic flux and the levels of specific metabolites within the cell.

Transport and Distribution

The transport and distribution of 3-(Benzyloxy)azetidine trifluoroacetate within cells and tissues are mediated by various transporters and binding proteins . The compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters. Once inside the cell, it can bind to intracellular proteins, which can influence its localization and accumulation in specific cellular compartments.

Subcellular Localization

The subcellular localization of 3-(Benzyloxy)azetidine trifluoroacetate is influenced by its chemical properties and interactions with cellular components . The compound can be directed to specific organelles, such as the mitochondria or endoplasmic reticulum, through targeting signals or post-translational modifications. These localizations can affect its activity and function, as the compound may interact with organelle-specific enzymes and proteins, leading to localized biochemical effects.

Eigenschaften

IUPAC Name |

3-phenylmethoxyazetidine;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO.C2HF3O2/c1-2-4-9(5-3-1)8-12-10-6-11-7-10;3-2(4,5)1(6)7/h1-5,10-11H,6-8H2;(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXISKMXAHAAKCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)OCC2=CC=CC=C2.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 2-hydroxy-2-[3-(trifluoromethoxy)phenyl]acetate](/img/structure/B1528496.png)

![3-{[4-(diethoxymethyl)-1H-1,2,3-triazol-1-yl]methyl}pyridine](/img/structure/B1528508.png)

(3,3,3-trifluoropropyl)amine](/img/structure/B1528510.png)

![8-Methyl-3-oxa-1-azaspiro[4.5]decan-2-one](/img/structure/B1528512.png)

![2-Bromo-5-iodoimidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B1528514.png)